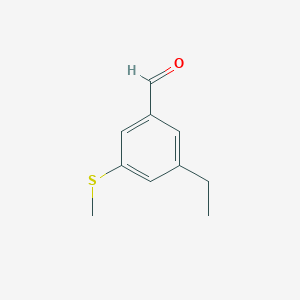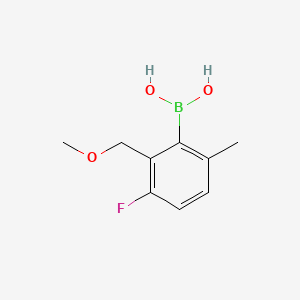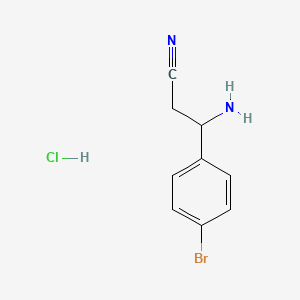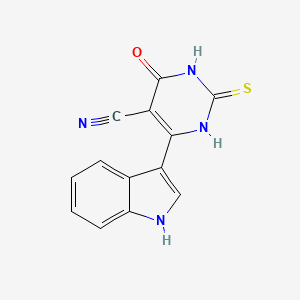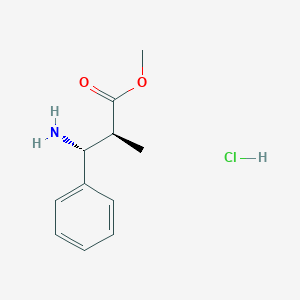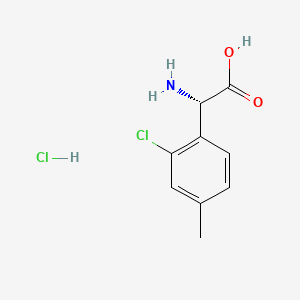
(S)-2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a chlorinated aromatic ring, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-methylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with glycine to form the corresponding β-hydroxy acid.
Reduction: The β-hydroxy acid is then reduced to the corresponding amino acid using a reducing agent such as sodium borohydride.
Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The aromatic ring can be reduced to form cyclohexane derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of hydroxyl or amino-substituted aromatic compounds.
Scientific Research Applications
(2S)-2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: The compound may affect signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride
- (2S)-2-Amino-2-(4-methylphenyl)acetic acid hydrochloride
- (2S)-2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride
Uniqueness
(2S)-2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride is unique due to the specific positioning of the chlorine and methyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C9H11Cl2NO2 |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-chloro-4-methylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-5-2-3-6(7(10)4-5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m0./s1 |
InChI Key |
QICRLFSGCXKCIF-QRPNPIFTSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C(=O)O)N)Cl.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


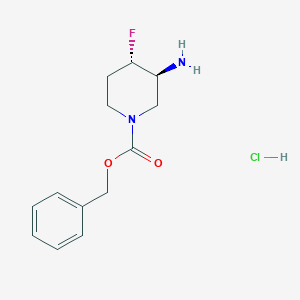
![(R)-[4,4'-Bibenzo[D][1,3]dioxole]-5,5'-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)](/img/structure/B14023514.png)
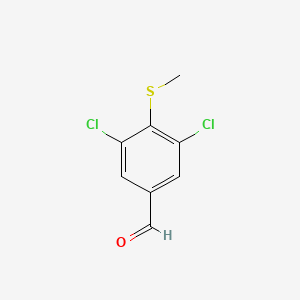
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide](/img/structure/B14023521.png)
![Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]-](/img/structure/B14023527.png)
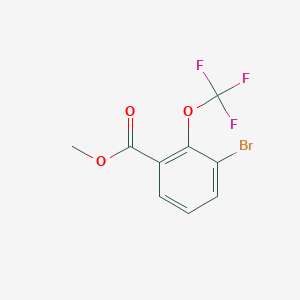
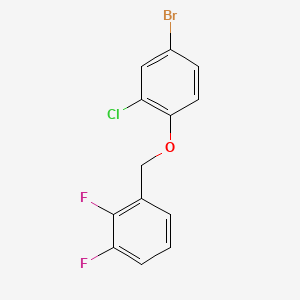
![acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide](/img/structure/B14023562.png)
